2-methyl-N-(pentan-2-yl)pyridin-3-amine
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Overview
Description
2-methyl-N-(pentan-2-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
The synthesis of 2-methyl-N-(pentan-2-yl)pyridin-3-amine involves innovative hydroamination methods. One such method, reported by Baran and coworkers, utilizes practical olefin hydroamination with nitroarenes . The compound is typically stored as a liquid at temperatures between 2-8°C .
Chemical Reactions Analysis
2-methyl-N-(pentan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-methyl-N-(pentan-2-yl)pyridin-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for organic synthesis, it is used to prepare structurally distinct screening compounds.
Biology: It is used in the preparation of drug candidates containing hindered amine motifs.
Medicine: It is involved in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pentan-2-yl)pyridin-3-amine involves its interaction with molecular targets and pathways. This compound exerts its effects by binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-methyl-N-(pentan-2-yl)pyridin-3-amine is unique due to its hindered amine structure. Similar compounds include:
- N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
- N-methyl-1-pyridin-2-ylpropan-2-amine
- 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine These compounds share similar structural motifs but differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-N-pentan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-4-6-9(2)13-11-7-5-8-12-10(11)3/h5,7-9,13H,4,6H2,1-3H3 |
InChI Key |
XBTGQKCMYYSDKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C(N=CC=C1)C |
Origin of Product |
United States |
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